![molecular formula C20H26Na2O5S B1671073 Ecabet-Natrium CAS No. 86408-72-2](/img/structure/B1671073.png)
Ecabet-Natrium
Übersicht
Beschreibung
Ecabet sodium is an anti-ulcer agent that is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis . It has high affinity to gastric adherent mucus, which plays a crucial role in protecting the gastric epithelium against acid and pepsin . It is also used as a prescription eye drop for the treatment of dry eye syndrome .
Synthesis Analysis
Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis and gastric adaptive relaxation in the human stomach . It was prepared by the simple mixing method in a pH-adjusted solution based on the electrostatic interaction between the sulfonate (negatively charged) group from ecabet and the amine (positively charged) group from chitosan .
Molecular Structure Analysis
The molecular structure of Ecabet sodium was studied using everted sacs of rat stomach incubated in HCl solution containing pepsin with or without ecabet . Pepsin treatment partially lowered the molecular weight of native glycoproteins in the adherent mucus, but Ecabet prevented this shift in molecular size .
Chemical Reactions Analysis
Ecabet sodium works by enhancing the protective action of the gastric mucosa. It increases the production of mucus and bicarbonate, which are essential for protecting the stomach lining from the harsh acidic environment . It also reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice .
Physical And Chemical Properties Analysis
Ecabet sodium is a prescription eye drop for the treatment of dry eye syndrome. It represents a new class of molecules that increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . The chemical Ecabet Sodium has a known molecular formula of C20-H28-O5-S.Na .
Wissenschaftliche Forschungsanwendungen
Ecabet-Natrium: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Gastroenterologie Eradikation von Helicobacter pylori: this compound hat sich als schützend für die Magenschleimhaut erwiesen und besitzt anti-Helicobacter-pylori-Effekte. Es bindet an Urease, um die Aktivität von H. pylori zu hemmen, was zur Eradikation von Bakterien bei Patienten mit Magengeschwüren führt .
Gastroenterologie Behandlung von Magengeschwüren: this compound, das aus Kiefernharz gewonnen wird, wird in Ostasien zur Behandlung von Magengeschwüren eingesetzt. Es entfaltet seine Wirkung durch verschiedene Mechanismen, darunter die Steigerung der defensiven Faktoren der Magenschleimhaut .
Gastroenterologie Management der funktionellen Dyspepsie: Bei Patienten mit funktioneller Dyspepsie (FD) hat sich this compound gezeigt, dass es Symptome verbessert, indem es die Synthese von neuronaler Stickstoffmonoxid-Synthase-abgeleitetem Stickstoffmonoxid induziert, was zur adaptiven Entspannung des Magens beiträgt .
Neurologie Stickstoffmonoxidsynthese: Die Auswirkungen von this compound auf die Stickstoffmonoxidsynthese im menschlichen Magen haben Auswirkungen auf die neurologische Forschung, insbesondere im Verständnis seiner Rolle bei der adaptiven Entspannung des Magens .
Pharmakologie Vorbeugung von Aspirin-induzierten Schleimhautverletzungen: Hochdosiertes this compound wurde auf sein Potenzial untersucht, Schleimhautverletzungen im Dünndarm, die durch niedrig dosiertes Aspirin induziert werden, bei gesunden Freiwilligen zu verhindern .
Mikrobiologie antimikrobielle Aktivität: Die antimikrobielle Aktivität von this compound gegen H. pylori deutet auf potenzielle breitere Anwendungen in der mikrobiologischen Forschung hin, insbesondere im Studium der bakteriellen Lebensfähigkeit und der Enzyminhibition .
Synapse Springer - Ecabet Sodium Induces Neuronal Nitric Oxide Synthase-Derived Nitric… MDPI - Antioxidant and Anti… Springer - Efficacy of Gastro-Retentive Forms of Ecabet Sodium… Europe PMC - Ecabet Sodium Eradicates Helicobacter Pylori Infection… Gut - Efficacy of Ecabet Sodium Enema on Steroid Resistant or Steroid… Europe PMC - Ecabet Sodium Induces Neuronal Nitric Oxide Synthase-Derived Nitric…
Wirkmechanismus
Target of Action
Ecabet sodium primarily targets Helicobacter pylori and pepsin , both of which play significant roles in the pathophysiology of peptic ulcer disease and reflux oesophagitis . It acts as an inhibitor of H. pylori NADPH oxidase as well as urease .
Mode of Action
Ecabet sodium reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice . By inhibiting these enzymes, it prevents bacterial adhesion to the gastric mucosa .
Biochemical Pathways
Ecabet sodium affects the dynamics of the mucosal barrier by interacting with pepsins and mucins . It increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . Mucin, a glycoprotein component of tear film, lubricates while retarding moisture loss from tear evaporation .
Result of Action
The inhibition of H. pylori and pepsin by Ecabet sodium leads to a reduction in the aggressive potential of gastric juice towards the mucosa . This is relevant in the treatment of reflux oesophagitis and peptic ulcer disease . In addition, it strengthens the mucus barrier in peptic ulcer disease and gastritis .
Action Environment
The action of Ecabet sodium can be influenced by environmental factors. For instance, its antibacterial effect against H. pylori is demonstrated at low pH . It is currently marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis, and as a prescription eye drop for the treatment of dry eye syndrome .
Eigenschaften
IUPAC Name |
sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVIHORGZULVTN-YGJXXQMASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86408-72-2 | |
Record name | Ecabet sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECABET SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51MO2B2OSB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.